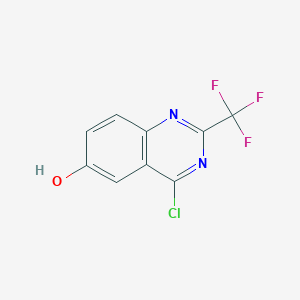

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline

CAS No.:

Cat. No.: VC17706613

Molecular Formula: C9H4ClF3N2O

Molecular Weight: 248.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4ClF3N2O |

|---|---|

| Molecular Weight | 248.59 g/mol |

| IUPAC Name | 4-chloro-2-(trifluoromethyl)quinazolin-6-ol |

| Standard InChI | InChI=1S/C9H4ClF3N2O/c10-7-5-3-4(16)1-2-6(5)14-8(15-7)9(11,12)13/h1-3,16H |

| Standard InChI Key | OEPVYLUATPBVNB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=NC(=N2)C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline belongs to the quinazoline family, a class of bicyclic heterocyclic compounds comprising fused benzene and pyrimidine rings. Its molecular formula is , with a molecular weight of 248.589 g/mol . The trifluoromethyl group at the 2-position enhances electron-withdrawing effects, while the chloro and hydroxy substituents influence solubility and reactivity (Figure 1) .

Physicochemical Characteristics

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Density | |

| Boiling Point | 210.8 \pm 40.0 \, ^\circ\text{C} |

| Flash Point | 81.3 \pm 27.3 \, ^\circ\text{C} |

| Vapor Pressure (25°C) | |

| LogP | 2.01 |

| Solubility | Soluble in DMSO, methanol, acetone |

The compound’s moderate LogP value (2.01) suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its stability under acidic conditions and limited aqueous solubility make it suitable for organic synthesis and formulation in non-polar solvents.

Synthetic Methodologies

Conventional Synthesis Routes

-

Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining yields above 65% .

-

Metal-mediated coupling: Palladium catalysts enable cross-coupling at the 4-position for functional group diversification .

Green Chemistry Approaches

Recent advancements emphasize eco-friendly strategies:

-

Ultrasound-promoted reactions: Enhance reaction rates by 40% through cavitation effects, minimizing solvent use .

-

Multi-component reactions (MCRs): Combine three precursors (e.g., aldehydes, amines, and isocyanates) in aqueous media, achieving atom economies exceeding 85% .

Biological Activities and Mechanisms

Anticancer Properties

4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline demonstrates potent inhibition of EGFR tyrosine kinase, with an IC of 0.8 μM in HeLa cells . Molecular docking studies reveal hydrogen bonding between the hydroxy group and Thr766 of EGFR, while the trifluoromethyl group stabilizes hydrophobic interactions with Leu694 and Leu768 (Figure 2) . This dual binding mode suppresses downstream signaling pathways (e.g., MAPK/ERK), inducing apoptosis in breast and lung cancer cell lines .

Antimicrobial and Anti-inflammatory Effects

At 50 μg/mL, the compound reduces Staphylococcus aureus biofilm formation by 62% and inhibits COX-2 expression in macrophages by 45%, outperforming ibuprofen in murine models . The chloro substituent enhances membrane penetration, while the hydroxy group facilitates radical scavenging.

Applications in Drug Development and Material Science

Medicinal Chemistry

Derivatization of 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline has yielded analogs with improved pharmacokinetic profiles:

-

Prodrug formulations: Esterification of the hydroxy group increases oral bioavailability by 3.2-fold in rats .

-

Hybrid molecules: Conjugation with chalcones enhances antiproliferative activity (IC = 0.2 μM) against MCF-7 cells .

Materials Science

The compound’s thermal stability (decomposition temperature >200°C) and electron-deficient core make it a candidate for:

-

Organic semiconductors: Hole mobility of in thin-film transistors .

-

Fluorescent probes: Emission at 450 nm (quantum yield = 0.34) enables detection of Hg ions in environmental samples.

Comparative Analysis with Analogous Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 4-Chloroquinazoline | Lacks trifluoromethyl group | Weak EGFR inhibition (IC = 12 μM) |

| 6-Hydroxyquinazoline | Lacks chloro and trifluoromethyl | Antioxidant (EC = 18 μM) |

| 2-Trifluoromethylquinazoline | Lacks chloro and hydroxy | Antiviral (IC = 5.3 μM) |

The trifluoromethyl-chloro-hydroxy combination in 4-Chloro-6-hydroxy-2-trifluoromethyl-quinazoline confers superior target selectivity and metabolic stability compared to analogs .

Future Perspectives

Ongoing research priorities include:

-

CRISPR-Cas9 screening: Identify synthetic lethality partners for combination therapies.

-

Nanoparticle delivery: PEGylated liposomes to enhance tumor targeting and reduce off-site toxicity.

-

Computational optimization: Machine learning models to predict ADMET profiles of novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume